molecular formula C7H10O B14599136 2-Ethyl-3-methylfuran CAS No. 59953-83-2

2-Ethyl-3-methylfuran

Cat. No.: B14599136
CAS No.: 59953-83-2
M. Wt: 110.15 g/mol
InChI Key: BNIRKCPJDNIMQL-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylfuran typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a tandem sequence of Michael addition, intramolecular nucleophilic addition, and elimination to form the furan ring .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process is efficient and can be scaled up for large-scale production. The choice of catalyst and reaction conditions, such as temperature and pressure, play a crucial role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylfuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Hydrogenation can convert it into saturated compounds.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of aldehydes and ketones.

    Reduction: Formation of saturated furans.

    Substitution: Introduction of alkyl or acyl groups onto the furan ring.

Scientific Research Applications

2-Ethyl-3-methylfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylfuran involves its interaction with molecular targets such as enzymes and receptors. For example, its oxidation products can interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

    2-Methylfuran: Similar structure but lacks the ethyl group.

    3-Methylfuran: Similar structure but lacks the ethyl group at the 2-position.

    2,5-Dimethylfuran: Contains two methyl groups instead of an ethyl and a methyl group.

Uniqueness: 2-Ethyl-3-methylfuran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both ethyl and methyl groups provides distinct steric and electronic effects, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-ethyl-3-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-7-6(2)4-5-8-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIRKCPJDNIMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491734
Record name 2-Ethyl-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59953-83-2
Record name 2-Ethyl-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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